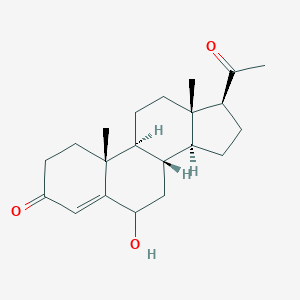

6-Hydroxypregn-4-ene-3,20-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

(8S,9S,10R,13S,14S,17S)-17-acetyl-6-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-12(22)15-4-5-16-14-11-19(24)18-10-13(23)6-8-21(18,3)17(14)7-9-20(15,16)2/h10,14-17,19,24H,4-9,11H2,1-3H3/t14-,15+,16-,17-,19?,20+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWCLWZOSAFOXFL-UHPWKVKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(C4=CC(=O)CC[C@]34C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

604-20-6 | |

| Record name | 6-Hydroxyprogesterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Overview of Hydroxylated Pregnanes and Their Academic Research Relevance

Hydroxylated pregnanes are metabolites of pregnane-based steroids, formed by the action of hydroxylase enzymes, predominantly from the cytochrome P450 family. nih.govnih.gov The position of hydroxylation on the steroid's carbon skeleton is highly specific and can dramatically alter the biological activity of the parent compound. For instance, the hydroxylation of progesterone (B1679170) at different positions leads to a variety of metabolites with distinct functions.

In academic research, the study of hydroxylated pregnanes is crucial for several reasons. Firstly, it helps to elucidate the metabolic pathways of steroid hormones. By identifying and quantifying these metabolites, researchers can understand how the body synthesizes, modifies, and eliminates steroids. researchgate.net This knowledge is fundamental to endocrinology and is essential for diagnosing and monitoring various hormonal disorders.

Secondly, hydroxylated pregnanes themselves can possess significant biological activity. For example, 17α-hydroxyprogesterone is a key precursor in the synthesis of cortisol. wikipedia.org Other hydroxylated derivatives may act as agonists or antagonists at various steroid receptors, thereby modulating physiological responses. nih.gov The investigation of these activities can lead to the discovery of new therapeutic agents.

The enzymatic processes that produce hydroxylated pregnanes are also a major focus of research. The study of enzymes like CYP3A4, which is involved in the 6β-hydroxylation of progesterone, provides insights into drug metabolism and potential drug-drug interactions, as many pharmaceuticals are also metabolized by this enzyme. nih.govnih.gov Furthermore, microbial biotransformation, using fungi and bacteria, is being explored as a method for producing specific hydroxylated steroids for pharmaceutical use, offering a regioselective and stereoselective alternative to chemical synthesis. nih.govmdpi.com

Detailed Research Findings

Recent research has focused on the specific roles of different cytochrome P450 enzymes in progesterone metabolism. Studies have shown that CYP3A4 and CYP3A5 preferentially form 6β-hydroxyprogesterone from progesterone. nih.gov The formation of other hydroxylated metabolites, such as 16α-hydroxyprogesterone, is also catalyzed by CYP enzymes and is a subject of ongoing investigation. nih.govnih.gov The relative abundance and activity of these enzymes can influence the metabolic profile of progesterone and may have physiological consequences. nih.gov

The synthesis of hydroxylated pregnane (B1235032) derivatives is another active area of research. Chemical methods, such as those involving imine formation followed by hydrolysis, have been developed to introduce hydroxyl groups at specific positions on the steroid nucleus. nih.gov Additionally, biotechnological approaches using microorganisms are being optimized for the efficient production of valuable hydroxylated steroids. nih.govmdpi.com

Interactive Data Table: Examples of Hydroxylated Pregnanes in Research

| Hydroxylated Pregnane | Parent Compound | Research Focus |

| 6β-Hydroxyprogesterone | Progesterone | Metabolite of progesterone, marker of CYP3A4/5 activity. nih.govnih.gov |

| 11α-Hydroxyprogesterone | Progesterone | Key intermediate in the synthesis of corticosteroids. nih.gov |

| 16α-Hydroxyprogesterone | Progesterone | Metabolite with potential roles in pregnancy. nih.govresearchgate.net |

| 17α-Hydroxyprogesterone | Progesterone | Precursor for cortisol and androgen biosynthesis. rupahealth.comwikipedia.org |

| 14α-Hydroxyprogesterone | Progesterone | Intermediate in the synthesis of cardenolides. mdpi.com |

Metabolic Transformations and Metabolomics of 6 Hydroxypregn 4 Ene 3,20 Dione

In Vitro Metabolic Studies of Pregnane (B1235032) Derivatives

In vitro studies are fundamental to elucidating the metabolic fate of pregnane derivatives like 6-Hydroxypregn-4-ene-3,20-dione. These studies often utilize liver microsomes, hepatocytes, and other subcellular fractions to simulate the metabolic processes that occur in the body. pharmaron.com Such controlled environments allow for the detailed investigation of enzymatic reactions, including hydroxylations, reductions, and conjugations, that transform the parent steroid.

Research has shown that the metabolism of progesterone (B1679170) and its derivatives is complex, involving multiple cytochrome P450 (CYP) enzymes. mdpi.comwikipedia.org For instance, 6β-hydroxylation, a common metabolic pathway for progesterone, is primarily catalyzed by CYP3A4. mdpi.com In vitro systems are instrumental in identifying which specific enzymes are responsible for the formation of metabolites like this compound. pharmaron.com

Studies using rat liver homogenates have been employed to investigate the factors influencing the metabolism of pregnane derivatives, providing insights into the biochemical pathways involved. nih.gov Furthermore, microbial transformation studies, using various fungal strains, have demonstrated the capacity of microorganisms to perform specific hydroxylations on the progesterone molecule, including at the 6α and 6β positions. aensiweb.com These microbial models can serve as valuable tools for producing rare metabolites for further study.

Identification and Characterization of Pregnane Metabolites

The identification and characterization of pregnane metabolites are critical steps in understanding their biological significance. A variety of analytical techniques are employed for this purpose, with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy being the most powerful.

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are routinely used to separate and identify steroid metabolites in biological samples. scilit.comresearchgate.net For example, the biosynthesis of 6β- and 6α-hydroxyprogesterone has been confirmed in human fetal liver microsomes using GC-MS analysis. scilit.com High-performance liquid chromatography (HPLC) is another essential tool for the separation and quantification of steroid metabolites. aensiweb.commdpi.com

The structural elucidation of novel metabolites often requires a combination of spectroscopic methods. Detailed analysis of 1H and 13C NMR spectra, along with techniques like COSY, allows for the precise determination of the position of hydroxyl groups and other structural modifications. nih.gov

Advanced Metabolomics Approaches in Steroid Research

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has revolutionized steroid research. nih.gov It provides a comprehensive snapshot of the metabolic state and can reveal subtle changes associated with physiological or pathological conditions. nih.govendocrine-abstracts.org

Targeted and Untargeted Metabolomics in Pregnane Profiling

Metabolomics approaches can be broadly categorized as targeted or untargeted. metabolon.comfrontiersin.org

Untargeted metabolomics aims to measure as many metabolites as possible in a sample to provide a global metabolic profile. metabolon.comyoutube.com This hypothesis-generating approach is particularly useful for discovering novel biomarkers and understanding broad metabolic perturbations. nih.govnih.gov

Targeted metabolomics , on the other hand, focuses on the quantification of a specific, predefined set of metabolites. metabolon.com This approach offers higher sensitivity and specificity and is often used to validate findings from untargeted studies or to measure known biomarkers. metabolon.com

Both approaches have been successfully applied to the study of pregnane derivatives in various biological matrices, including plasma and urine. nih.govnih.gov The choice between a targeted and untargeted approach depends on the specific research question. metabolon.com

Quantitative Analysis of Hydroxylated Pregnane Metabolites in Biological Systems

Accurate quantification of hydroxylated pregnane metabolites is essential for understanding their physiological roles and for clinical applications. Mass spectrometry-based methods, particularly LC-MS/MS, are the gold standard for the quantitative analysis of these compounds in biological fluids. researchgate.net

These methods offer high sensitivity and specificity, allowing for the detection of low concentrations of metabolites. researchgate.net For example, a highly sensitive method using HPLC-MS/MS has been developed for the routine analysis of various steroids, including progestin metabolites, in river and wastewater. researchgate.net In clinical settings, the quantification of specific hydroxylated steroids in urine can be indicative of certain metabolic disorders or pregnancy-related conditions. nih.gov For instance, pregnant women excrete significantly larger amounts of 6α-hydroxy metabolites of cortisol compared to nonpregnant women. nih.gov

Below is an interactive table summarizing key hydroxylated pregnane metabolites and their biological context:

| Metabolite | Biological Context | Primary Analytical Technique |

| 6α-Hydroxyprogesterone | Microbial transformation product, found in human fetal liver. aensiweb.comscilit.com | GC-MS, HPLC |

| 6β-Hydroxyprogesterone | Major metabolite of progesterone in the human liver. mdpi.comscilit.com | GC-MS, HPLC |

| 11α-Hydroxyprogesterone | Product of microbial transformation of progesterone. aensiweb.com | HPLC |

| 17α-Hydroxyprogesterone | Intermediate in the biosynthesis of corticosteroids and androgens. mdpi.com | LC-MS/MS |

| 6β,11α-Dihydroxyprogesterone | Dihydroxylated derivative from microbial biotransformation. mdpi.com | NMR, MS |

In Silico Prediction Models for Pregnane Metabolism and Biotransformation

In silico, or computational, models have become increasingly valuable tools in predicting the metabolism and biotransformation of steroids like pregnane derivatives. creative-biolabs.com These models can help to prioritize experimental studies, predict potential drug-drug interactions, and provide insights into the mechanisms of metabolic reactions. nih.govnih.gov

Machine learning algorithms and quantitative structure-activity relationship (QSAR) models are used to predict the interaction of compounds with metabolic enzymes, such as the pregnane X receptor (PXR), a key regulator of drug metabolism. nih.govnih.gov These models are trained on large datasets of known ligands and can predict whether a new compound is likely to be a PXR activator. nih.gov

Furthermore, computational tools can predict the sites of metabolism on a molecule, helping to identify potential metabolites before they are even synthesized or isolated. creative-biolabs.com While these in silico predictions are powerful, they are most effective when used in conjunction with experimental validation through in vitro and in vivo studies. medunigraz.at

The integration of in silico models with experimental data from metabolomics studies offers a powerful, multi-faceted approach to understanding the complex world of pregnane metabolism. This synergy accelerates the pace of discovery and enhances our ability to interpret the biological significance of compounds like this compound.

Molecular Mechanisms of Action and Biological Interactions of 6 Hydroxypregn 4 Ene 3,20 Dione

Interaction with Nuclear Receptors

The lipophilic nature of steroid hormones like 6-Hydroxypregn-4-ene-3,20-dione allows them to traverse cellular membranes and interact with intracellular nuclear receptors. These interactions are fundamental to their mechanism of action, leading to the regulation of gene expression and a cascade of cellular responses.

Pregnane (B1235032) X Receptor (PXR) Activation and Ligand Binding Mechanisms

The Pregnane X Receptor (PXR), a member of the nuclear receptor superfamily, functions as a xenobiotic sensor, recognizing a wide array of endogenous and exogenous compounds. nih.govwikipedia.org Upon activation, PXR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA response elements in the regulatory regions of target genes, thereby modulating their transcription. wikipedia.orgmdpi.com This process is crucial for the metabolism and detoxification of various substances. wikipedia.org

Steroids, including various pregnane derivatives, are well-established activators of PXR. wikipedia.org The activation of PXR is a ligand-dependent process. frontiersin.org The binding of a ligand, such as a pregnane steroid, to the ligand-binding domain (LBD) of PXR initiates a conformational change in the receptor. This change facilitates the dissociation of corepressor proteins and the recruitment of coactivator proteins, which are essential for the initiation of gene transcription. mdpi.comnih.gov The flexible and hydrophobic nature of PXR's ligand-binding pocket allows it to accommodate a diverse range of chemical structures. mdpi.com

While direct studies on the binding of this compound to PXR are not extensively detailed in the reviewed literature, the established affinity of pregnane derivatives for this receptor suggests a high likelihood of interaction. The structural similarity of this compound to known PXR activators, such as progesterone (B1679170) and 17α-hydroxyprogesterone, supports this hypothesis. wikipedia.org The activation of PXR by such steroids can lead to the upregulation of cytochrome P450 enzymes, including CYP3A4, which play a critical role in steroid metabolism. wikipedia.orgnih.gov

The process of PXR activation by a ligand involves several key steps:

| Step | Description | References |

| Ligand Binding | The steroid ligand binds to the ligand-binding domain (LBD) of PXR. | mdpi.com |

| Conformational Change | Ligand binding induces a conformational change in the PXR protein. | mdpi.com |

| Heterodimerization | The activated PXR forms a heterodimer with the retinoid X receptor (RXR). | wikipedia.orgnih.gov |

| DNA Binding | The PXR/RXR heterodimer binds to specific DNA sequences known as PXR response elements (PXREs) in the promoter regions of target genes. | wikipedia.orgnih.govnih.gov |

| Transcriptional Regulation | The binding of the complex to DNA, along with the recruitment of coactivators, leads to the initiation of gene transcription. | mdpi.com |

Other Steroid Receptor Interactions and Their Modulatory Effects

Beyond PXR, pregnane derivatives can interact with a variety of other steroid receptors, leading to a spectrum of modulatory effects. The structural nuances of each derivative determine its binding affinity and functional impact on these receptors. For instance, synthetic progestins, which are structurally related to progesterone, can exhibit varying degrees of interaction with androgen, estrogen, glucocorticoid, and mineralocorticoid receptors. mdpi.com

The interaction of pregnane-based steroids with N-methyl-D-aspartate receptors (NMDARs) has also been reported, highlighting a novel area of their biological activity. nih.gov These interactions suggest that pregnane derivatives can have broader physiological effects than initially anticipated, extending to the modulation of neurotransmitter systems.

The binding of steroids to their receptors is a highly specific process, influenced by the three-dimensional structure of both the ligand and the receptor's binding pocket. Even minor modifications to the steroid's chemical structure can significantly alter its binding profile and subsequent biological activity. uomustansiriyah.edu.iq

Enzyme Modulation and Inhibition by Pregnane Derivatives

In addition to receptor-mediated actions, pregnane derivatives can directly modulate the activity of enzymes, particularly those involved in the biosynthesis and metabolism of steroids. This enzymatic inhibition is a key mechanism through which these compounds can influence hormonal balance.

Inhibition of Steroidogenic Enzyme Complexes (e.g., 17α-Hydroxylase/C17,20-Lyase)

The enzyme complex 17α-hydroxylase/C17,20-lyase (CYP17A1) is a critical component in the steroidogenic pathway, responsible for the conversion of pregnenolone (B344588) and progesterone into their 17α-hydroxylated derivatives and subsequently into dehydroepiandrosterone (B1670201) (DHEA) and androstenedione, respectively. mdpi.com Inhibition of this enzyme complex can therefore significantly reduce the production of androgens and estrogens.

Certain pregnene derivatives have demonstrated potent and competitive inhibition of 17α-hydroxylase and C17,20-lyase. nih.gov For example, the pregnene derivative 4-pregnene-3-one-20β-carboxaldehyde has been shown to be a potent inhibitor of both enzymes. nih.gov This suggests that the pregnane scaffold can be effectively utilized to design inhibitors of steroidogenesis. While specific data on the inhibitory activity of this compound against CYP17A1 is limited in the provided search results, its structural similarity to other pregnene-based inhibitors makes it a candidate for such activity. The development of specific inhibitors for this enzyme is a key strategy in the treatment of hormone-dependent cancers. nih.gov

Structure-Activity Relationship (SAR) Studies in Molecular Interactions

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For pregnane derivatives, these studies provide insights into the features that govern their interactions with nuclear receptors and enzymes.

Ligand-Based Quantitative Structure-Activity Relationship (QSAR) Modeling of Pregnanes

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. tandfonline.comnih.gov For pregnane derivatives, QSAR models have been developed to predict their binding affinity to receptors like PXR. tandfonline.comnih.govkg.ac.rs These models utilize molecular descriptors that quantify various physicochemical properties of the molecules.

QSAR studies on PXR activators have revealed that the binding affinity is influenced by factors such as molecular size, shape, and the distribution of hydrophobic and electrostatic fields. tandfonline.com The development of robust QSAR models can aid in the screening of large chemical libraries to identify potential PXR ligands and to predict their activity. nih.gov For instance, 3D-QSAR techniques have shown good accuracy in predicting the activity of PXR agonists. tandfonline.com These models provide a framework for understanding the structural requirements for PXR activation and for designing novel pregnane derivatives with specific modulatory properties.

| QSAR Modeling Approach | Key Findings | References |

| 2D-QSAR | Less accurate for predicting PXR agonist activity compared to 3D-QSAR. | tandfonline.com |

| 3D-QSAR | More accurate in predicting the activity of external terpenes as PXR agonists. | tandfonline.com |

| General QSAR for PXR | Developed to identify PXR ligands from a large chemical inventory and correlate with potential adverse effects. | nih.gov |

| QSAR for Progesterone Receptor | Generated models to predict ligand affinity to the progesterone receptor using molecular docking and other computational methods. | researchgate.net |

Conformational and Stereochemical Determinants for Receptor Binding and Enzymatic Activity

The biological activity of this compound, like other steroid hormones, is intrinsically linked to its three-dimensional structure. The specific arrangement of its atoms in space, known as its conformation, and the spatial orientation of its hydroxyl group (stereochemistry) are critical determinants for its interaction with protein targets, including receptors and enzymes.

The introduction of a hydroxyl group at the C6 position of the progesterone backbone significantly alters the molecule's polarity and its steric profile. The orientation of this hydroxyl group, either in the alpha (α, below the plane of the steroid) or beta (β, above the plane of the steroid) position, creates two distinct stereoisomers: 6α-hydroxyprogesterone and 6β-hydroxyprogesterone. nih.govnih.gov This stereochemical difference has profound implications for the molecule's biological function.

The conformation of the steroid's A-ring is particularly crucial for high-affinity binding to the progesterone receptor (PR). For instance, in a related compound, 17-hydroxy-6α-methylprogesterone, the 6α-methyl group alone is not sufficient to cause the A-ring to adopt the "inverted" conformation that is associated with high-affinity binding to the progesterone receptor. nih.gov This suggests that the nature and orientation of substituents in this region of the steroid nucleus play a complex and cooperative role in establishing the optimal conformation for receptor interaction.

The binding affinity of steroids to both nuclear and membrane-bound receptors is highly sensitive to substitutions on the steroid scaffold. For example, substitutions at positions 10 and 17α with small alkyl groups can be favorable for binding to the membrane progesterone receptor α (mPRα) but unfavorable for the nuclear progesterone receptor (nPR). nih.gov Conversely, the presence of an extra double bond at position 6, as seen in pregna-4,6-diene-3,20-dione, can decrease binding affinity for mPRα. nih.gov This highlights the stringent structural requirements for receptor binding. The addition of a hydroxyl group at the 6-position, as in this compound, would be expected to influence its binding profile to various receptors, though specific binding affinity data for this compound are not extensively detailed in the literature.

The stereochemistry of the hydroxyl group also dictates the molecule's susceptibility to and role in enzymatic reactions. Steroidogenic enzymes, such as hydroxysteroid dehydrogenases (HSDs), exhibit high stereoselectivity. mdpi.com These enzymes catalyze the interconversion of hydroxysteroids and their corresponding ketosteroids, a critical step in regulating steroid hormone activity. nih.gov The orientation of the hydroxyl group on this compound would determine which specific HSD isoforms could recognize it as a substrate for further metabolism. For example, different HSDs selectively act on α- or β-hydroxysteroids. mdpi.com

Exploration of Non-Genomic Signaling Pathways Involving Hydroxylated Pregnanes

Beyond the classical genomic pathway, where steroid hormones regulate gene expression through nuclear receptors, there is a growing body of evidence for rapid, non-genomic signaling mechanisms. nih.govnih.gov These effects are initiated at the cell surface and involve the activation of intracellular signaling cascades, often mediated by membrane-bound receptors. nih.govoup.com While the specific non-genomic actions of this compound are not well-documented, the behavior of its parent compound, progesterone, and other hydroxylated pregnanes provides a framework for understanding its potential involvement in these pathways.

Non-genomic effects of progesterone are characterized by their rapid onset, often occurring within minutes, a timeframe too short for gene transcription and protein synthesis. nih.gov These actions can be triggered by progesterone interacting with putative cell surface receptors, which may include membrane-associated progesterone receptors (mPRs). nih.govoup.com The activation of these receptors can lead to the modulation of ion channels and the activation of various intracellular signaling molecules, such as protein kinases. nih.govnih.gov

Hydroxylated progesterone derivatives are known to interact with mPRs. For instance, mPRα exhibits high affinity and specificity for progesterone and certain hydroxylated progesterone derivatives. nih.gov However, the binding affinity can be significantly influenced by the position of the hydroxyl group. While 21-hydroxyprogesterone shows some binding to human mPRα, 17α-hydroxyprogesterone has a much lower relative binding affinity. nih.gov It is plausible that this compound could also interact with mPRs, with its binding affinity and subsequent signaling outcomes being dependent on the stereochemistry of the 6-hydroxyl group.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing 6-Hydroxypregn-4-ene-3,20-dione and its analogs?

- Methodology :

- Epoxidation/Hydroxylation : Use regioselective oxidation agents (e.g., mCPBA for epoxidation) followed by acid-catalyzed ring-opening to introduce hydroxyl groups at the C6 position .

- Stereochemical Control : Employ chiral catalysts or enzymatic hydroxylation to ensure α/β stereochemistry at C6, as seen in fluorinated analogs .

- Validation : Confirm purity via HPLC (C18 columns, methanol/water gradients) and compare retention times with reference standards .

Q. How can spectroscopic techniques characterize this compound’s structure?

- FTIR : Identify hydroxyl (3200–3600 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) stretches to confirm functional groups .

- NMR : Use ¹H NMR (500 MHz, CDCl₃) to resolve C6 proton signals (δ 3.5–4.5 ppm for hydroxylated carbons) and ¹³C NMR to assign C3/C20 ketones (δ 200–210 ppm) .

- X-ray Crystallography : Resolve stereochemistry by growing single crystals in ethanol/water mixtures (slow evaporation) .

Q. What analytical methods quantify this compound in biological samples?

- Enzyme Immunoassays (EIA) : Use cross-reactive antibodies (e.g., CL425) validated for progesterone analogs. Validate parallelism via serial dilution curves (R² > 0.95) and intra-assay CV < 10% .

- LC-MS/MS : Optimize ESI parameters (negative ion mode) with MRM transitions for m/z 331.2 → 271.1 (quantifier) and 331.2 → 253.1 (qualifier) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between synthetic and natural analogs?

- Assay Validation : Perform dose-response curves to confirm ligand-receptor binding affinity (e.g., progesterone receptor assays) and compare EC₅₀ values .

- Isotope Labeling : Synthesize ¹⁸F-labeled analogs (e.g., 6α-¹⁸F-pregn-4-ene-3,20-dione) to track metabolic stability and receptor occupancy via PET imaging .

- Meta-Analysis : Aggregate data from structurally related steroids (e.g., 21-hydroxypregn-4-ene-3,20-dione) to identify structure-activity trends .

Q. What strategies improve regioselective hydroxylation at C6 in pregn-4-ene-3,20-dione scaffolds?

- Directed C–H Activation : Use Rh or Ir catalysts with directing groups (e.g., ketones at C3/C20) to enhance C6 selectivity .

- Biocatalysis : Screen cytochrome P450 enzymes (e.g., CYP11B1) for site-specific hydroxylation, optimizing pH (7.4) and NADPH cofactors .

- Computational Modeling : Predict reactive sites using DFT calculations (B3LYP/6-31G*) to model transition states for hydroxylation .

Q. How do metabolic pathways influence the stability of this compound?

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor phase I metabolites (e.g., oxidation at C20) via UPLC-QTOF .

- Isotope Tracing : Use ²H/¹³C-labeled analogs to track hydroxylation/degradation pathways in cell cultures .

- Enzyme Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to assess metabolic stability shifts .

Notes

- Direct evidence on this compound is limited; methodologies are inferred from analogs (e.g., 6-fluoro, 6-methyl derivatives).

- Critical to validate assays and synthetic routes using orthogonal techniques (e.g., NMR + LC-MS) .

- For regulatory compliance, document purity (>95%), storage conditions (−20°C), and safety protocols (e.g., PPE for handling steroids) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.